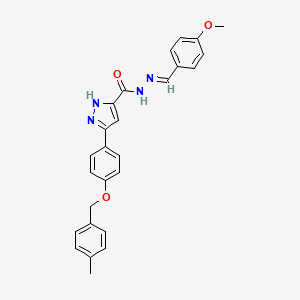

N'-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

CAS No.: 634896-64-3

Cat. No.: VC16120713

Molecular Formula: C26H24N4O3

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 634896-64-3 |

|---|---|

| Molecular Formula | C26H24N4O3 |

| Molecular Weight | 440.5 g/mol |

| IUPAC Name | N-[(E)-(4-methoxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C26H24N4O3/c1-18-3-5-20(6-4-18)17-33-23-13-9-21(10-14-23)24-15-25(29-28-24)26(31)30-27-16-19-7-11-22(32-2)12-8-19/h3-16H,17H2,1-2H3,(H,28,29)(H,30,31)/b27-16+ |

| Standard InChI Key | IJHCSIZCGVNVNJ-JVWAILMASA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)OC |

| Canonical SMILES | CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)OC |

Introduction

N'-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound belonging to the pyrazole class of heterocyclic compounds. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with various functional groups that enhance its chemical reactivity and biological activity. The compound's molecular formula is reported as C26H24N4O3, although some sources may list it as C22H24N4O2, likely due to variations in the reported structure or errors in documentation .

Synthesis

The synthesis of N'-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, allowing for precise control over the final product's structure and properties. While specific synthesis protocols for this compound are not detailed in the available literature, pyrazole derivatives generally involve reactions such as condensation and cyclization reactions to form the pyrazole ring.

Biological Activities

Pyrazole derivatives, including N'-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide, are known for their diverse biological activities. These compounds have been studied for their anti-inflammatory, analgesic, and anticancer effects. Specific studies suggest that this compound may act as an enzyme inhibitor and receptor modulator, although detailed mechanisms of action are still under investigation.

Comparison with Other Pyrazole Derivatives

Other pyrazole derivatives exhibit a range of biological activities based on their structural variations. For example:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N'-(4-Chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | Contains a chlorobenzene group | Potential anticancer activity |

| N'-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | Exhibits enhanced reactivity due to multiple chlorine substituents | Anti-inflammatory effects |

| N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | Features a methoxy group | Antioxidant properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume